Acibenzolar-S-Methyl

Vue d'ensemble

Description

- Il ne nuit pas directement aux champignons, mais active plutôt le système de défense naturel de la plante, connu sous le nom de résistance acquise systémique (SAR).

Acibenzolar-S-méthyl: .

Méthodes De Préparation

- La voie de synthèse implique la réaction de l'acide benzothiadiazole-7-carboxylique avec le chlorure de thionyle pour former le chlorure d'acide correspondant.

- Le chlorure d'acide réagit ensuite avec le méthanol pour donner l'Acibenzolar-S-méthyl .

- Les méthodes de production industrielle optimisent généralement ces étapes pour l'efficacité et le rendement.

Analyse Des Réactions Chimiques

- Les réactifs courants comprennent le chlorure de thionyle et le méthanol .

- Les principaux produits formés sont l'ester méthylique de l'acide benzothiadiazole-7-carboxylique.

Acibenzolar-S-méthyl: ne subit pas de réactions fongicides directes. Au lieu de cela, il active les défenses des plantes.

Applications de la recherche scientifique

Agriculture: Utilisé comme activateur des plantes pour améliorer la résistance aux pathogènes fongiques et bactériens.

Cultures: Efficace contre des maladies comme l'oïdium, la rouille et le mildiou sur des cultures comme le riz, le blé, les légumes, les bananes et le tabac.

Longue durée: Offre une protection jusqu'à 10 semaines après l'application.

Mécanisme d'action

Activation du SAR: induit le SAR en stimulant divers facteurs biologiques et non biologiques dans les plantes.

Autodéfense: Les plantes développent une réponse protectrice contre les agents pathogènes, améliorant leur propre résistance.

Applications De Recherche Scientifique

Key Applications

-

Disease Control

- ASM has been effective against a variety of plant diseases, particularly those caused by bacteria and fungi. It has shown promising results in controlling:

- Bacterial Wilt : Studies indicate that ASM can significantly enhance resistance in tomato cultivars against Ralstonia solanacearum, particularly in moderately resistant varieties .

- Powdery Mildew : ASM provides control over Erysiphe graminis, a common fungal pathogen affecting cereals .

- Black Sigatoka : It has been reported to help manage Mycosphaerella musae, which affects banana crops .

- ASM has been effective against a variety of plant diseases, particularly those caused by bacteria and fungi. It has shown promising results in controlling:

- Crop Resilience

- Environmental Sustainability

Case Study 1: Tomato Resistance Enhancement

In greenhouse experiments, ASM was applied as a foliar spray and soil drench on tomato plants. The results showed that ASM significantly reduced the incidence of bacterial wilt in moderately resistant cultivars compared to untreated controls. The mechanism involved was attributed to the prevention of pathogen spread within the plant tissues .

Case Study 2: Efficacy Against Powdery Mildew

A field trial demonstrated that ASM effectively controlled powdery mildew in wheat crops when applied at specific growth stages. The treated plants exhibited lower disease severity and higher yield compared to untreated plants, showcasing ASM's potential as a viable alternative to traditional fungicides .

Data Tables

| Application Area | Target Pathogen | Crop Type | Efficacy Level |

|---|---|---|---|

| Disease Control | Ralstonia solanacearum | Tomato | Significant reduction |

| Disease Control | Erysiphe graminis | Cereals | Effective control |

| Crop Resilience | N/A | Various vegetables | Improved growth |

| Environmental Impact | N/A | Various crops | Reduced chemical use |

Regulatory Status

ASM has been evaluated for its safety and efficacy by various regulatory bodies, including the European Food Safety Authority (EFSA) and the Joint Meeting on Pesticide Residues (JMPR). These assessments concluded that ASM does not pose significant risks to human health or the environment when used according to recommended guidelines .

Mécanisme D'action

SAR Activation: induces SAR by stimulating various biological and non-biological factors in plants.

Self-Defense: Plants develop a protective response against pathogens, enhancing their own resistance.

Comparaison Avec Des Composés Similaires

Caractéristique unique: Contrairement aux fongicides traditionnels, il ne tue pas directement les agents pathogènes mais renforce l'immunité des plantes.

Composés similaires: Aucun n'est spécifiquement répertorié, car son mode d'action est distinct

Activité Biologique

Acibenzolar-S-methyl (ASM) is a synthetic compound that acts as a plant activator, primarily known for its role in inducing systemic acquired resistance (SAR) in plants. This compound mimics salicylic acid, a natural plant hormone involved in defense mechanisms against pathogens. ASM has gained attention for its potential as a biopesticide, offering an environmentally friendly alternative to traditional chemical pesticides.

ASM activates the plant's defense responses by triggering SAR, leading to enhanced resistance against various pathogens. This activation involves the upregulation of pathogenesis-related (PR) proteins and other defense-related genes, which fortify the plant's ability to combat diseases.

Efficacy Against Pathogens

Research indicates that ASM effectively suppresses diseases caused by bacteria and fungi. For instance, a study demonstrated that ASM significantly reduced disease symptoms associated with Pseudomonas syringae in Japanese radish, correlating with decreased bacterial populations in treated plants . Additionally, ASM has been shown to be effective against Fusarium species, which are known to cause wilt diseases in various crops .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of ASM. In acute toxicity tests on rats, signs of central nervous system (CNS) excitation were noted at high doses (3500 mg/kg), but no significant long-term adverse effects were observed at lower doses . Long-term studies indicated that while ASM can cause changes in blood parameters and organ weights at high concentrations, these effects were generally reversible upon cessation of exposure .

Summary of Toxicological Findings

| Study Type | Dose Range | Observed Effects | NOEL (mg/kg bw/day) |

|---|---|---|---|

| Acute Toxicity (Rats) | 0 - 3500 mg/kg | CNS excitation at high doses | Not established |

| 28-Day Oral Toxicity | 0 - 800 mg/kg | Decreased body weight gain, hematological changes | 10 |

| Long-Term Dietary Study | 0 - 6000 ppm | Decreased erythrocyte count, organ weight changes | 200 |

Field Trials and Efficacy

Field experiments conducted from 2012 to 2014 in Florida assessed the impact of ASM on various crops. Results indicated that foliar applications of ASM negatively affected certain crops under specific conditions, highlighting the need for careful application strategies .

Comparative Studies with Other Agrochemicals

A comparative study showed that when combined with metalaxyl-M, ASM exhibited variable effects on plant health under ozone stress conditions. In some instances, it provided protection against ozone damage, while in others, it exacerbated phytotoxic symptoms .

Propriétés

IUPAC Name |

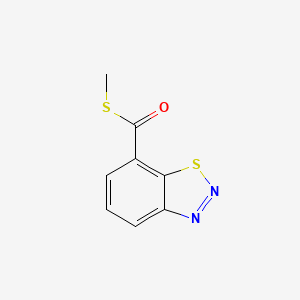

S-methyl 1,2,3-benzothiadiazole-7-carbothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS2/c1-12-8(11)5-3-2-4-6-7(5)13-10-9-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UELITFHSCLAHKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=O)C1=C2C(=CC=C1)N=NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1032519 | |

| Record name | Acibenzolar-S-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to beige odorless solid; [Merck Index] Light to dark brown granules with a sulfurous odor; [MSDSonline] | |

| Record name | Acibenzolar-S-methyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3435 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Approx 267 °C | |

| Record name | ACIBENZOLAR-S-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7021 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility in methanol 4.2, ethyl acetate 25, n-hexane 1.3, toluene 36, n-octanol 5.4, acetone 28, dichloromethane 160 (all in g/l, 25 °C)., In water, 7.7 mg/l @ 25 °C | |

| Record name | ACIBENZOLAR-S-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7021 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.54X10+3 g/cu cm @ 22 °C | |

| Record name | ACIBENZOLAR-S-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7021 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000033 [mmHg], 3.30X10-6 mm Hg @ 25 °C | |

| Record name | Acibenzolar-S-methyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3435 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACIBENZOLAR-S-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7021 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to beige fine powder | |

CAS No. |

135158-54-2 | |

| Record name | Acibenzolar-S-methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135158-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acibenzolar-S-Methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135158542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acibenzolar-S-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-methyl benzo(1.2.3)thiadiazole-7-carbothioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.876 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3-Benzothiadiazole-7-carbothioic acid, S-methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACIBENZOLAR-S-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BCW6119347 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACIBENZOLAR-S-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7021 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

132.9 °C | |

| Record name | ACIBENZOLAR-S-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7021 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Acibenzolar-S-methyl acts as a plant activator, mimicking the role of salicylic acid, a key signaling molecule in plant defense responses [, ]. Upon application, it triggers the plant's natural defense mechanisms, leading to the production of pathogenesis-related proteins (PR proteins) []. These proteins accumulate in intercellular spaces and are capable of degrading bacterial cell walls, ultimately inhibiting pathogen growth and spread [].

ANone: this compound treatment can lead to various downstream effects, including:

- Increased activity of defense-related enzymes: Studies have shown increased activity of enzymes like chitinase, β-1,3-glucanase, peroxidase, polyphenol oxidase, catalase, and ascorbate peroxidase [, , , , ]. These enzymes play crucial roles in degrading pathogen cell walls, detoxifying harmful compounds, and strengthening plant cell walls, thus contributing to disease resistance.

- Accumulation of defense-related compounds: this compound can also induce the accumulation of lignin and hydrogen peroxide (H2O2) in plant tissues, which act as physical and chemical barriers against pathogens [, ].

- Changes in plant physiology: While generally considered safe, this compound can sometimes negatively impact plant growth. In some cases, it has been observed to reduce tomato transplant dry weight [] and negatively affect bulb yield in onions []. In other cases, it has been shown to increase fruit number in cotton []. The effects of this compound on plant growth and yield can be variable and might depend on the plant species, cultivar, application method, dose, and environmental conditions.

A: Chitinase is a PR protein whose accumulation is rapidly induced in plants treated with this compound []. This enzyme plays a crucial role in breaking down chitin, a major component of fungal cell walls. The increased chitinase activity contributes to the plant's ability to inhibit fungal growth and spread, thus enhancing disease resistance.

ANone: this compound has a molecular formula of C9H6N2O3S and a molecular weight of 222.23 g/mol.

A: While the provided research doesn't extensively cover this, it mentions this compound being formulated as a wettable powder (Actigard 50WG) [], implying a degree of stability in this form.

ANone: Various studies have been conducted to evaluate the efficacy of this compound:

- In vitro studies: These typically involve assessing the inhibitory effects of this compound on pathogen growth in artificial media. For example, one study tested the effect of this compound on the growth of Phytophthora cactorum and P. fragariae var. fragariae in V8 juice agar [].

- Greenhouse studies: These involve evaluating the efficacy of this compound against plant diseases in controlled environments. Numerous studies have shown the effectiveness of this compound in reducing disease severity in greenhouse settings, for example, against Phytophthora capsici in squash [], Xanthomonas campestris pv. vesicatoria in tomato [], and Sclerotium rolfsii in tomato [].

- Field experiments: These assess the efficacy of this compound under natural field conditions. Several studies have demonstrated the potential of this compound to reduce disease severity in various crops under field conditions, including tomato spotted wilt virus in tomato [, , ], bacterial spot and bacterial speck in tomato [], Xanthomonas leaf blight in onion [], and black root rot in cotton [].

ANone: Several alternatives and potential substitutes for this compound exist, including:

- Other plant activators: Other chemicals, such as harpin protein [, ] and chitosan [], can also induce SAR in plants and have been investigated for their potential in plant disease control.

- Biological control agents: Beneficial microorganisms, such as plant growth-promoting rhizobacteria [, ], Trichoderma harzianum [], Pantoea agglomerans strain C9-1, and Pseudomonas fluorescens strain A506 [], can suppress plant diseases through various mechanisms and are being explored as alternatives to chemical treatments.

- Cultural practices: Implementing good agricultural practices, such as crop rotation, sanitation, and the use of resistant cultivars [, ], can significantly reduce disease pressure and minimize the need for chemical interventions.

- Integrated pest management (IPM): IPM emphasizes a holistic approach, combining different control methods for sustainable plant disease management [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.